Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate
Description
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate is a chemical compound with the molecular formula C18H14B2Br2K2O6·5H2O. It is known for its unique structure, which includes boronic acid and scyllo-inositol components. This compound is typically found as a white to almost white powder or crystal and is used in various scientific research applications .
Properties
IUPAC Name |
dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14B2Br2O6.2K.5H2O/c21-11-5-1-3-9(7-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-4-2-6-12(22)8-10;;;;;;;/h1-8,13-18H;;;5*1H2/q-2;2*+1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZRWPVEOHJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC(=CC=C6)Br)O2)C7=CC(=CC=C7)Br.O.O.O.O.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24B2Br2K2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537876-31-5 | |
| Record name | Bis(3-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate involves the reaction of 3-bromophenylboronic acid with scyllo-inositol in the presence of dipotassium ions. The reaction is typically carried out in an aqueous medium, and the product is isolated as a pentahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The compound is then purified through crystallization and drying processes to obtain the final product in its pentahydrate form .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Studied for its potential role in inhibiting amyloid aggregation, which is relevant in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Alzheimer’s disease.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The scyllo-inositol component is known to interact with amyloid proteins, potentially inhibiting their aggregation and reducing toxicity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
- Bis(3-chlorophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
- Bis(3-fluorophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
Uniqueness
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Biological Activity
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of boron-containing organic compounds that are being investigated for their applications in medicinal chemistry and materials science.
Structural Characteristics
The compound features a pentacyclic framework with multiple oxygen and bromine substituents, which contribute to its reactivity and potential utility in various chemical transformations. The diborane units within the structure enhance its electronic properties, making it a candidate for applications in organic electronics and photonics.
Key Structural Features
| Feature | Description |
|---|---|
| Pentacyclic Structure | Contains five interconnected rings that provide stability. |
| Boron Units | Contribute to unique reactivity patterns and potential biological interactions. |
| Bromophenyl Groups | Enhance interactions with biological targets due to increased electron density. |
Anticancer and Antimicrobial Properties
Research into the biological activity of dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane is still emerging but suggests promising pharmacological properties:
- Anticancer Activity : Compounds with similar boron-containing frameworks have been investigated for their anticancer properties. Preliminary studies indicate that the bromophenyl groups may enhance interactions with enzymes or receptors involved in cancer pathways.
- Antimicrobial Activity : Similar compounds have shown antibacterial effects attributed to their structural characteristics that facilitate interactions with microbial targets.
The specific mechanisms of action for this compound remain to be fully elucidated; however, it is hypothesized that the following pathways may be involved:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
Study 1: Anticancer Potential
A study exploring the anticancer effects of boron-containing compounds found that derivatives similar to dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of cellular metabolism through enzyme inhibition.
Study 2: Antimicrobial Activity
Research published in PubMed indicated that brominated compounds exhibit enhanced antibacterial activity compared to their non-brominated counterparts due to increased electron density on reactive sites within the molecule . This suggests that dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane may possess similar properties.
Synthesis and Applications
The synthesis of dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,.07]tetradecane typically involves multiple steps requiring careful optimization for yield and purity.
Potential Applications
Given its structural complexity and biological activity:
- Medicinal Chemistry : Potential drug development targeting cancer and microbial infections.
- Materials Science : Use in organic electronics due to its unique electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
